Hydroxy-PEG2-methylamine

Übersicht

Beschreibung

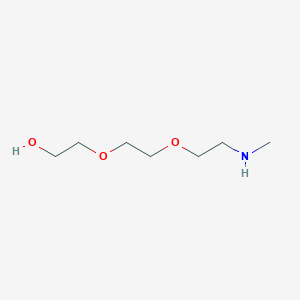

Hydroxy-PEG2-methylamine is a chemical compound with the molecular formula C7H17NO3 and a molecular weight of 163.22 g/mol . It is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups . This compound plays a significant role in pharmaceutical research and development, particularly in drug discovery and development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroxy-PEG2-methylamine can be synthesized through a series of chemical reactions involving polyethylene glycol and methylamine. The hydroxyl group of polyethylene glycol reacts with methylamine under controlled conditions to form the desired compound. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where polyethylene glycol and methylamine are combined under optimized conditions. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity. The compound is then subjected to quality control tests to ensure it meets the required specifications for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxy-PEG2-methylamine undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyl group can be replaced with other reactive functional groups.

Condensation Reactions: The methylamine group can react with carboxylic acids to form stable amide bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and other electrophiles. The reactions typically occur under mild conditions with the use of a base to facilitate the substitution.

Condensation Reactions: Carboxylic acids and their derivatives are commonly used.

Major Products Formed

Substitution Reactions: The major products are PEG derivatives with various functional groups replacing the hydroxyl group.

Condensation Reactions: The major products are amides formed by the reaction of the methylamine group with carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Hydroxy-PEG2-methylamine is primarily utilized as a PEGylation agent in drug delivery systems. PEGylation involves the modification of drugs or proteins with PEG chains to enhance their pharmacokinetics and pharmacodynamics. The benefits of PEGylation include:

- Improved Solubility : The hydrophilic nature of the PEG component increases the solubility of hydrophobic drugs in aqueous media, facilitating their administration.

- Extended Circulation Time : PEGylation reduces renal clearance and prolongs the half-life of therapeutic agents in circulation.

- Reduced Immunogenicity : By masking drug epitopes, PEGylation minimizes immune recognition and subsequent clearance.

Case Study: PEGylated Antibodies

A study demonstrated that antibodies modified with this compound exhibited enhanced stability and a longer half-life compared to their unmodified counterparts. This modification allowed for lower dosing frequencies while maintaining therapeutic efficacy, particularly in cancer treatment protocols.

Bioconjugation

This compound serves as a valuable linker for bioconjugation processes, allowing for the stable attachment of biomolecules such as proteins, peptides, or nucleic acids. The methylamine group reacts with carboxylic acids or carbonyls on target molecules, forming stable amide bonds.

Applications in Biosensors

In biosensor development, this compound has been employed to enhance the biocompatibility of sensor surfaces. By modifying electrode materials with this compound, researchers have achieved improved sensitivity and specificity in detecting biomolecular interactions.

Biomedical Imaging

The compound is also used in biomedical imaging applications due to its ability to improve the solubility and stability of imaging agents. This compound can be conjugated to imaging probes, enhancing their bioavailability and allowing for more accurate imaging results.

Case Study: MRI Contrast Agents

Research has shown that MRI contrast agents modified with this compound provide clearer images by reducing background noise and improving contrast resolution. This application is particularly beneficial in diagnosing tumors and other abnormalities.

Material Science

In material science, this compound is utilized to modify surfaces for improved biocompatibility and functionality. Its incorporation into materials can enhance properties such as hydrophilicity and reduce non-specific binding.

The synthesis of this compound typically involves the reaction of PEG with methylamine under controlled conditions. The resulting compound exhibits a unique mechanism of action characterized by:

- Increased Solubility : The PEG segment enhances the water solubility of drugs.

- Stability Enhancement : The compound improves the stability of conjugated biomolecules against enzymatic degradation.

Wirkmechanismus

The mechanism of action of Hydroxy-PEG2-methylamine involves its ability to modify the surface of drugs or particles, enabling targeted drug delivery to specific cells or tissues. The PEG chain improves the water solubility, stability, and bioavailability of drugs, while the primary amine group reacts with carboxylic acid groups to form stable amide bonds. This modification enhances the pharmacokinetics and efficacy of drugs, while also reducing toxicity and immunogenicity .

Vergleich Mit ähnlichen Verbindungen

Hydroxy-PEG2-methylamine can be compared with other PEG derivatives, such as:

Hydroxy-PEG3-methylamine: Contains an additional ethylene glycol unit, providing a longer PEG chain and potentially greater solubility.

Methoxy-PEG2-methylamine: Contains a methoxy group instead of a hydroxyl group, which may affect its reactivity and solubility.

Carboxy-PEG2-methylamine: Contains a carboxyl group instead of a hydroxyl group, allowing for different types of chemical reactions.

This compound is unique due to its specific combination of a hydroxyl group and a methylamine group, which provides versatility in chemical modifications and applications .

Biologische Aktivität

Hydroxy-PEG2-methylamine is a compound that has gained attention in biochemical and pharmaceutical research due to its unique properties and biological activities. This article explores its biochemical characteristics, cellular effects, molecular mechanisms, dosage effects, and applications in drug delivery systems.

This compound is characterized by a polyethylene glycol (PEG) chain with a hydroxyl group and a methylamine group. These structural features confer several advantages:

- Hydrophilicity : The PEG component enhances solubility in aqueous environments, which is beneficial for biological applications.

- Reactivity : The methylamine group can react with various biomolecules, allowing for versatile modifications in drug design and delivery systems.

Table 1: Comparison of Hydroxy-PEG Derivatives

| Compound | Structure Type | Unique Features |

|---|---|---|

| Hydroxy-PEG1-methylamine | Shorter PEG chain | Lower molecular weight; less hydrophilic |

| Hydroxy-PEG3-methylamine | Longer PEG chain | Enhanced solubility; potentially higher viscosity |

| Methylamine | Simple amine | No PEG component; lower solubility |

| Polyethylene glycol | Polymer | Lacks amine functionality; primarily hydrophilic |

2. Cellular Effects

This compound influences various cellular processes:

- Enzyme Activity : At low doses, it can enhance enzyme activity and improve cellular function. However, at higher doses, it may inhibit enzyme activity leading to toxic effects.

- Gene Expression : The compound interacts with transcription factors, potentially altering gene expression profiles within cells.

- Metabolic Pathways : It affects metabolic enzymes such as carboxylases and dehydrogenases, influencing metabolic flux and metabolite levels.

3. Molecular Mechanism

The biological activity of this compound can be attributed to its molecular interactions:

- Hydrogen Bonding : The hydroxyl group forms hydrogen bonds with biomolecules, enhancing stability and interaction.

- Covalent Bond Formation : The methylamine group can form covalent bonds with carboxylic acids, leading to enzyme inhibition or activation.

4. Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Enhance cellular function and enzyme activity.

- High Doses : May lead to toxicity, including enzyme inhibition and disruption of cellular processes.

Threshold effects have been observed where significant changes occur at specific dosage levels.

5. Applications in Drug Delivery

This compound serves as an effective linker in drug delivery systems:

- PEGylation : The process involves attaching the hydroxyl group of this compound to the carboxyl group of drugs or proteins. This modification improves pharmacokinetics and therapeutic outcomes by increasing solubility and stability in biological systems.

6. Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

- Enhanced Drug Solubility : In a study on drug formulations, this compound was shown to significantly increase the solubility of poorly soluble drugs, leading to improved bioavailability.

- Cellular Uptake Studies : Research demonstrated that cells treated with this compound exhibited increased uptake of conjugated drugs compared to controls, suggesting enhanced delivery efficacy.

- In Vivo Studies : Animal models treated with varying dosages of this compound showed dose-dependent responses in terms of enzyme activity and metabolic changes, reinforcing its potential as a bioconjugation agent.

Eigenschaften

IUPAC Name |

2-[2-[2-(methylamino)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO3/c1-8-2-4-10-6-7-11-5-3-9/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIGMRILIXVTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.